molecular formula C25H33NO2 B14700806 4-Piperidinol, 1-benzyl-2,2,6,6-tetramethyl-, hydrocinnamate CAS No. 20811-90-9

4-Piperidinol, 1-benzyl-2,2,6,6-tetramethyl-, hydrocinnamate

Cat. No.: B14700806
CAS No.: 20811-90-9
M. Wt: 379.5 g/mol
InChI Key: HOGLVZDRLPOPQS-UHFFFAOYSA-N
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Description

4-Piperidinol, 1-benzyl-2,2,6,6-tetramethyl-, hydrocinnamate is a chemical compound with the molecular formula C16H25NO It is a derivative of piperidinol, characterized by the presence of a benzyl group and four methyl groups attached to the piperidine ring

Chemical Reactions Analysis

Types of Reactions: 4-Piperidinol, 1-benzyl-2,2,6,6-tetramethyl-, hydrocinnamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Piperidinol, 1-benzyl-2,2,6,6-tetramethyl-, hydrocinnamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Piperidinol, 1-benzyl-2,2,6,6-tetramethyl-, hydrocinnamate involves its interaction with specific molecular targets and pathways. For example, as an antagonist of the human H3 receptor, it binds to the receptor and inhibits its activity, which can modulate neurotransmitter release and affect various physiological processes .

Comparison with Similar Compounds

Uniqueness: 4-Piperidinol, 1-benzyl-2,2,6,6-tetramethyl-, hydrocinnamate is unique due to the presence of both the benzyl group and the hydrocinnamate moiety, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

CAS No.

20811-90-9

Molecular Formula

C25H33NO2

Molecular Weight

379.5 g/mol

IUPAC Name

(1-benzyl-2,2,6,6-tetramethylpiperidin-4-yl) 3-phenylpropanoate

InChI

InChI=1S/C25H33NO2/c1-24(2)17-22(28-23(27)16-15-20-11-7-5-8-12-20)18-25(3,4)26(24)19-21-13-9-6-10-14-21/h5-14,22H,15-19H2,1-4H3

InChI Key

HOGLVZDRLPOPQS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1CC2=CC=CC=C2)(C)C)OC(=O)CCC3=CC=CC=C3)C

Origin of Product

United States

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